molecular formula C16H20N2O5S B2857947 Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 294848-63-8

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No. B2857947
CAS RN: 294848-63-8
M. Wt: 352.41
InChI Key: KPBNXPWICJDQCQ-UHFFFAOYSA-N
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Description

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate, also known as DMTCD, is a synthetic molecule that has recently been of great interest to scientists due to its potential applications in various fields of research. DMTCD is a heterocyclic compound, containing both nitrogen and sulfur atoms, which is of particular interest due to its unique structure and properties. This molecule has been studied extensively in recent years and has been found to have a wide range of potential applications in both scientific research and industrial processes.

Scientific Research Applications

Catalytic Applications

One significant application of dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is in catalysis. It is used in palladium-catalyzed aminocarbonylation reactions. In a study by Wan et al. (2002), dimethylformamide was identified as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation, demonstrating the utility of related compounds in catalytic processes (Wan et al., 2002).

Stereochemical Properties

Another research focus is the stereochemical properties of compounds closely related to dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate. Pellegrini et al. (1997) explored the stereochemical characteristics of 3-aminoacetylthiazolidine-4-carboxylate esters, highlighting the importance of stereochemistry in such compounds (Pellegrini et al., 1997).

Corrosion Inhibition

Benzothiazole derivatives, which are structurally similar to the compound of interest, have been investigated for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their effectiveness against steel corrosion, providing insights into the potential use of related compounds in corrosion inhibition (Hu et al., 2016).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and solid-state structures of compounds similar to dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate. Pomerantz et al. (2002) described the synthesis of dimethyl 2,2'-bithiophenedicarboxylates and analyzed their crystal structures, demonstrating the compound's relevance in structural chemistry (Pomerantz et al., 2002).

properties

IUPAC Name

dimethyl 3-[(2,6-dimethylphenyl)carbamoyl]-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-9-6-5-7-10(2)12(9)17-16(21)18-11(14(19)22-3)8-24-13(18)15(20)23-4/h5-7,11,13H,8H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNXPWICJDQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N2C(CSC2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

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